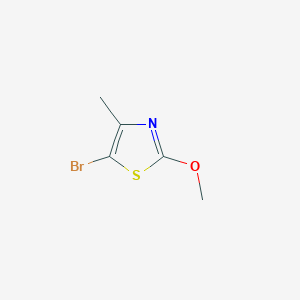
(5-Fluoropyridin-2-yl)methanol hydrochloride
Vue d'ensemble
Description
“(5-Fluoropyridin-2-yl)methanol hydrochloride” is a chemical compound with the molecular formula C6H7ClFNO . It has a molecular weight of 163.58 g/mol . The IUPAC name for this compound is (5-fluoropyridin-2-yl)methanol;hydrochloride . The InChI code for this compound is 1S/C6H6FNO.ClH/c7-5-1-2-6(4-9)8-3-5;/h1-3,9H,4H2;1H .
Molecular Structure Analysis
The molecular structure of “(5-Fluoropyridin-2-yl)methanol hydrochloride” can be represented by the InChI code 1S/C6H6FNO.ClH/c7-5-1-2-6(4-9)8-3-5;/h1-3,9H,4H2;1H . The Canonical SMILES for this compound is C1=CC(=NC=C1F)CO.Cl .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Fluoropyridin-2-yl)methanol hydrochloride” include a molecular weight of 163.58 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 163.0200197 g/mol . The topological polar surface area of the compound is 33.1 Ų . The compound has a heavy atom count of 10 .
Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bonding Studies
The research on 2-fluoropyridine-methanol clusters, closely related to (5-Fluoropyridin-2-yl)methanol hydrochloride, investigates the hydrogen-bonded clusters' structure through molecular orbital calculations and infrared spectroscopy. The study identifies weak hydrogen bond interactions through aromatic hydrogen and observes that the vibrational frequencies of CH bonds in the CH3 group are influenced by hydrogen bond formation, despite these bonds not being directly involved in the hydrogen bond interaction (Nibu, Marui, & Shimada, 2006).
Chemical Synthesis and Biological Evaluation
A catalyst-free domino reaction involving N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine, which shares structural similarities with (5-Fluoropyridin-2-yl)methanol hydrochloride, was developed to synthesize specific furan derivatives. These synthesized compounds showed significant biological activity against Myzus persicae, highlighting their potential in bioassay applications (Zhao et al., 2020).
Supramolecular Interactions and Magnetic Properties
A study focused on hydrochloride crystals based on a compound structurally similar to (5-Fluoropyridin-2-yl)methanol hydrochloride explored the relationship between magnetic properties and crystal-stacking structures. The research revealed that the crystal mainly exists as diamagnetic dimers formed by intermolecular close contacts or supramolecular interactions, providing insights into the material's magnetic susceptibilities and stacking behavior (Yong, Zhang, & She, 2013).
Application in Fluorescence Sensing and Molecular Recognition
Calix[4]arenes containing fluorophores, which are structurally related to (5-Fluoropyridin-2-yl)methanol hydrochloride, were synthesized and used in fluorescence sensing. The study demonstrated that these compounds, particularly in methanol, could interact with Na+ ions, leading to a decrease in fluorescence intensity. This highlights their potential application in cation recognition and fluorescence-based molecular sensing (Morakot et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
(5-fluoropyridin-2-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO.ClH/c7-5-1-2-6(4-9)8-3-5;/h1-3,9H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKNCNLUXFXAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743867 | |
| Record name | (5-Fluoropyridin-2-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoropyridin-2-yl)methanol hydrochloride | |
CAS RN |
31181-80-3 | |
| Record name | 2-Pyridinemethanol, 5-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31181-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Fluoropyridin-2-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(6-bromopyridin-2-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1401310.png)

![1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B1401312.png)


![N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1401317.png)


![2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1401321.png)

![4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1401326.png)


